molecular formula C17H24N6O2 B2370663 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014032-14-4

8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2370663
CAS No.: 1014032-14-4
M. Wt: 344.419
InChI Key: UHIVZJAOQDNQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl groups, a butyl chain, and a trihydropurine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,5-diethylpyrazole with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Diethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-butyl-8-(3,5-diethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-5-8-9-22-13-14(21(4)17(25)19-15(13)24)18-16(22)23-12(7-3)10-11(6-2)20-23/h10H,5-9H2,1-4H3,(H,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIVZJAOQDNQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=CC(=N3)CC)CC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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